5-Formyl-3-methoxysalicylic acid

描述

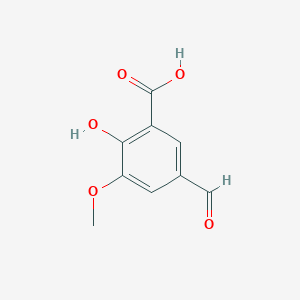

5-Formyl-3-methoxysalicylic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Formyl-3-methoxysalicylic acid (5-FMSA) is a derivative of salicylic acid, known for its diverse biological activities, particularly in anti-inflammatory and potential anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Synthesis

5-FMSA is characterized by a formyl group at the 5-position and a methoxy group at the 3-position of the salicylic acid backbone. The synthesis of 5-FMSA has been achieved through methods such as the Vilsmeier-Haaf reaction and formylation using paraformaldehyde, with characterization techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirming its structure .

Anti-inflammatory Effects

Research indicates that 5-FMSA exhibits significant anti-inflammatory properties. A study demonstrated its ability to moderately inhibit pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent . The compound's mechanism may involve the modulation of signaling pathways associated with inflammation, although further studies are necessary to elucidate these mechanisms fully.

Antioxidant Activity

5-FMSA's antioxidant capacity has been evaluated using various assays. The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. For instance, it demonstrated a significant ability to reduce ABTS radical cations in vitro, indicating its role as an effective antioxidant .

Case Studies and Research Findings

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in anti-inflammatory and antioxidant domains. While initial findings are encouraging, comprehensive studies are essential to confirm these activities and explore the molecular mechanisms involved. Future research should focus on:

- In vivo studies to assess the therapeutic efficacy and safety of 5-FMSA.

- Mechanistic investigations to understand how 5-FMSA interacts with cellular pathways.

- Clinical trials to evaluate its potential as a treatment option for inflammatory diseases and cancer.

属性

IUPAC Name |

5-formyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQSVBNFNFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188574 | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-08-2 | |

| Record name | 5-Formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-3-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyvanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAB6WAR3X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key chemical reactions involving 5-Carboxyvanillin?

A1: 5-Carboxyvanillin exhibits versatile reactivity due to its unique structure featuring both aldehyde and carboxylic acid functionalities. Research highlights several key reactions:

- Condensation Reactions: 5-Carboxyvanillin readily undergoes condensation reactions with various amines to yield 2-Hydroxy-3-methoxy-5-alkylazomethin-N-alkylbenzoesäureamide derivatives. [] It also condenses with methylene active compounds like malonic acid to form substituted cinnamic acids and ω-acetylstyrene compounds. []

- Nitroalkane Formation: Reactions with nitroparaffins lead to the formation of corresponding nitroalkane derivatives from both 5-Carboxyvanillin and its methyl ester, 5-Carbomethoxyvanillin. []

Q2: How is 5-Carboxyvanillin synthesized?

A2: While several synthetic approaches might exist, a novel method utilizes o-Vanillic acid as the starting material. Reacting o-Vanillic acid with hexamethylentetramine leads to the formation of 5-Carboxyvanillin. [] An alternative synthesis is also reported, although details are limited. [] Interestingly, 5-Carboxyvanillin was also isolated from a copper-rich peat, indicating a potential natural source. []

Q3: Why are the derivatives of 5-Carboxyvanillin of interest to researchers?

A3: The derivatives of 5-Carboxyvanillin, particularly those resulting from condensation reactions, are valuable for studying the reactivity of aromatic dialdehydes. For instance, 4-Alkoxy-5-methoxy-isophthalaldehydes, synthesized from 5-Carboxyvanillin or its alkyl ethers, are reacted with nitromethane and malonic acid. These reactions provide insights into the behavior of aromatic dialdehydes in forming substituted 1,3-Bis-(β-nitrovinyl)-benzenes and β-(2-Alkoxy-3-methoxyzimtsaure-5)-acrylsäuren respectively. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。